4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 380194-19-4
VCID: VC2201096
InChI: InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
SMILES: CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

CAS No.: 380194-19-4

Cat. No.: VC2201096

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid - 380194-19-4

CAS No. 380194-19-4
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
Standard InChI InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Standard InChI Key IXKFKPMYUCTQPG-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Canonical SMILES CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Chemical Structure and Identification

Structural Features

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid contains several key structural elements that define its chemical behavior. The compound features a benzoic acid core with a nitro group (-NO₂) at position 3 and a 3-methylpiperidine moiety attached at position 4. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions .

Identification Parameters

Based on structural analysis and comparison with similar compounds, the following identification parameters can be established for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid:

ParameterValueSource
CAS Number380194-19-4
Molecular FormulaC₁₃H₁₆N₂O₄Inferred from structure
Molecular Weight264.28 g/molCalculated based on molecular formula
IUPAC Name4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acidStandard nomenclature
Catalog ReferenceEN300-00046

Structural Comparison with Similar Compounds

The structural features of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be better understood by comparing it with related compounds:

CompoundKey Structural DifferencesImplications
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acidContains a piperazine ring instead of piperidine; methyl group at position 4 of the heterocycleDifferent basicity due to additional nitrogen in the ring
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acidMethyl group at position 4 of piperidine vs. position 3Different steric hindrance affecting reactivity
5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acidDifferent positioning of functional groups on benzoic acid ringAltered electronic properties and reactivity patterns

Physical and Chemical Properties

Physical Properties

While specific experimental data for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is limited, its physical properties can be reasonably inferred based on its structure and comparison with similar compounds:

PropertyExpected ValueBasis
Physical StateYellow to light brown crystalline solidTypical for similar nitrobenzoic acid derivatives
Melting Point180-195°C (estimated)Based on similar compounds with piperidine and nitro substituents
SolubilitySparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanolBased on functional group analysis
LogP1.8-2.3 (estimated)Calculated based on structural features
pKa~3.5 (carboxylic acid), ~9.0 (piperidine N)Estimated from similar functional groups

Chemical Properties

The chemical behavior of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is governed by its functional groups:

  • The carboxylic acid group (-COOH) can participate in acid-base reactions, esterification, and amide formation.

  • The nitro group (-NO₂) can be reduced to an amine, facilitating further derivatization.

  • The tertiary amine within the piperidine structure can act as a base or undergo quaternization reactions.

  • The methyl group on the piperidine ring can participate in oxidation reactions or radical substitutions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically follows one of several possible synthetic routes:

Nucleophilic Aromatic Substitution

A common approach involves the reaction of 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid with 3-methylpiperidine:

  • 4-Halo-3-nitrobenzoic acid is treated with 3-methylpiperidine in the presence of a base (typically K₂CO₃ or Cs₂CO₃).

  • The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group.

  • The resulting product is isolated through crystallization or chromatographic methods.

Alternative Synthetic Pathway

Another potential route involves:

  • Synthesis of a 4-(3-methylpiperidin-1-yl)benzoic acid precursor.

  • Nitration of this precursor under controlled conditions to introduce the nitro group at the 3-position.

  • Purification of the final product.

Reaction Conditions

The optimal reaction conditions for synthesizing 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically include:

ParameterTypical ConditionsPurpose
SolventDMSO, DMF, or acetonitrileProvides suitable medium for nucleophilic substitution
Temperature80-120°CFacilitates reaction completion
Time8-24 hoursEnsures complete conversion
BaseK₂CO₃, Cs₂CO₃, or Et₃NNeutralizes HX byproduct and activates the nucleophile
CatalystOptional Cu or Pd catalystsMay accelerate certain synthetic routes

Chemical Reactivity and Transformations

Functional Group Reactions

The multiple functional groups in 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid allow for diverse chemical transformations:

Carboxylic Acid Transformations

The carboxylic acid moiety can undergo several reactions:

  • Esterification: Formation of esters through reaction with alcohols (typically under acidic conditions or using coupling agents).

  • Amide Formation: Reaction with amines to form amides, often using coupling reagents like HATU, HBTU, or EDC/HOBt.

  • Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents.

Nitro Group Transformations

The nitro group can be modified through:

  • Reduction: Conversion to an amine using reducing agents such as H₂/Pd, Fe/HCl, or SnCl₂.

  • Nucleophilic Substitution: The nitro group activates the aromatic ring toward nucleophilic substitution reactions.

Piperidine Ring Modifications

The piperidine moiety can undergo:

  • N-Alkylation/Acylation: Functionalization of the nitrogen atom.

  • Oxidation of the Methyl Group: The methyl substituent can be oxidized to alcohol, aldehyde, or carboxylic acid derivatives.

Stability Considerations

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is expected to be stable under normal laboratory conditions, but consideration should be given to:

  • Potential air oxidation during long-term storage.

  • Photosensitivity due to the nitro group.

  • Hygroscopicity due to the carboxylic acid function.

Analytical Characterization

Spectroscopic Identification

The characteristic spectroscopic properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be utilized for identification and purity assessment:

NMR Spectroscopy

Spectral RegionExpected Features
¹H NMRCarboxylic acid proton (10-13 ppm); aromatic protons (7-8.5 ppm); piperidine ring protons (1.5-3.5 ppm); methyl group (0.8-1.2 ppm)
¹³C NMRCarboxylic carbon (~165-170 ppm); aromatic carbons (120-145 ppm); piperidine carbons (25-55 ppm); methyl carbon (~20 ppm)

IR Spectroscopy

Wavenumber (cm⁻¹)Assignment
3000-3300O-H stretching (carboxylic acid)
2800-3000C-H stretching (methyl and piperidine)
1700-1730C=O stretching (carboxylic acid)
1500-1550 and 1300-1350N-O asymmetric and symmetric stretching (nitro group)
1200-1300C-N stretching (piperidine)

Mass Spectrometry

ParameterExpected Value
Molecular Ion [M+H]⁺m/z 265.12
Major FragmentsLoss of CO₂ (m/z 221); Loss of NO₂ (m/z 219); Piperidine fragment (m/z 98)

Chromatographic Methods

For purification and analysis, the following chromatographic techniques are appropriate:

  • HPLC: Reverse-phase chromatography using C18 columns with methanol/water or acetonitrile/water mobile phases, often containing 0.1% formic acid or TFA.

  • TLC: Silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures).

  • GC-MS: Applicable after derivatization of the carboxylic acid group (e.g., methylation).

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